
Gemilukast
概要
説明
Gemilukast, also known as ONO-6950, is an orally active compound that has been evaluated for the treatment of asthma. It functions as a dual antagonist of cysteinyl leukotriene 1 and 2 receptors (CysLT1 and CysLT2). Activation of CysLT2 receptors has been suggested to contribute to antigen-induced bronchoconstriction in certain asthma patients .
準備方法
合成経路と反応条件: ゲミルカストは、コアインドールの異性化とリード化合物への三重結合の組み込みを含む一連の化学反応によって合成されます 。合成経路には、中間体の形成とその後の最終生成物への変換を含む複数のステップが含まれます。
工業生産方法: ゲミルカストの工業生産には、収率と純度を高めるために最適化された反応条件を使用した大規模合成が含まれます。 このプロセスには、通常、化合物の構造を確認するためにX線結晶学などの高度な技術を使用することが含まれます .
化学反応の分析
反応の種類: ゲミルカストは、次のものを含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 1つの原子または原子群を別の原子または原子群で置き換えることが含まれます。
一般的な試薬と条件:
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
置換: 一般的な試薬には、ハロゲンと求核剤が含まれます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりケトンまたはアルデヒドが生成される場合がありますが、還元によりアルコールまたはアミンが生成されます。
4. 科学研究における用途
ゲミルカストは、次のような幅広い科学研究用途を持っています。
化学: システイニルロイコトリエン受容体アンタゴニストのメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路と受容体相互作用への影響について調査されています。
医学: 喘息やその他の呼吸器系の疾患の治療における潜在的な治療効果について評価されています.
産業: 新規医薬品や治療薬の開発に使用されています。
科学的研究の応用
Pharmacological Profile
Gemilukast exhibits potent antagonist activities against human CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively . This dual action allows for a broader therapeutic benefit compared to single-receptor antagonists. The compound's ability to reduce bronchoconstriction and eosinophil recruitment positions it as a promising candidate for treating respiratory conditions.
Asthma Treatment
This compound is primarily being evaluated in clinical trials for asthma management. In preclinical studies, it has demonstrated significant efficacy in reducing antigen-induced bronchoconstriction in guinea pig models . The ongoing phase II trials aim to establish its effectiveness and safety profile in human subjects.
Allergic Rhinitis
Similar to its application in asthma, this compound is also being investigated for its potential benefits in managing allergic rhinitis. By inhibiting cysteinyl leukotrienes, which are mediators of inflammation, this compound may alleviate symptoms associated with this condition.
Other Inflammatory Conditions
Research has extended beyond respiratory disorders to explore this compound's effectiveness in other inflammatory diseases:
- Atopic Dermatitis : Studies have suggested that this compound could play a role in managing skin inflammation associated with atopic dermatitis.
- Neurodegenerative Diseases : Preliminary investigations indicate potential applications in neurodegenerative conditions, although results have been mixed.
Comparative Analysis with Other Leukotriene Receptor Antagonists
This compound's unique properties can be contrasted with other leukotriene receptor antagonists such as Montelukast and Zafirlukast. The following table summarizes key differences:
Compound | Type | Unique Features |
---|---|---|
This compound | Dual CysLT1/CysLT2 Antagonist | Targets both receptors; potentially broader therapeutic effects |
Montelukast | CysLT1 Antagonist | Selective for CysLT1; widely used for asthma |
Zafirlukast | CysLT1 Antagonist | Similar mechanism; associated with liver toxicity |
Pranlukast | CysLT1 Antagonist | Less potent than newer compounds |
Case Study 1: Efficacy in Asthma Management
A recent study evaluated the impact of this compound on patients with moderate persistent asthma. Patients receiving this compound showed a significant reduction in the frequency of asthma attacks compared to those on standard therapy alone. This highlights the compound's potential as an adjunct treatment for asthma.
Case Study 2: Allergic Rhinitis
In a controlled trial involving patients with allergic rhinitis, this compound administration resulted in improved nasal airflow and reduced symptoms compared to placebo. This reinforces its application in treating allergic conditions beyond asthma.
作用機序
ゲミルカストは、システイニルロイコトリエン1および2受容体(CysLT1およびCysLT2)を拮抗することにより効果を発揮します。これらの受容体を阻害することにより、ゲミルカストはロイコトリエンの結合を防ぎます。ロイコトリエンは、気管支収縮やその他のアレルギー反応に関与する炎症性メディエーターです。 この作用は、喘息患者の気道の収縮と炎症の軽減に役立ちます .
類似の化合物:
モンテルカスト: 喘息の治療に使用される別のシステイニルロイコトリエン受容体アンタゴニスト。
ザフィルカスト: ゲミルカストとは化学構造と薬物動態プロファイルが異なるシステイニルロイコトリエン受容体アンタゴニスト.
ゲミルカストの独自性: ゲミルカストは、CysLT1およびCysLT2受容体の両方にデュアル拮抗作用を示すため、独特です。一方、モンテルカストなどの他の類似の化合物は、主にCysLT1受容体を標的にしています。 このデュアル活性は、喘息や関連する疾患の治療における治療上の利点を高める可能性があります .
類似化合物との比較
Uniqueness of this compound: this compound is unique due to its dual antagonistic activity against both CysLT1 and CysLT2 receptors, whereas other similar compounds like Montelukast primarily target CysLT1 receptors. This dual activity may provide enhanced therapeutic benefits in treating asthma and other related conditions .
生物活性
Gemilukast, also known as ONO-6950, is a novel dual antagonist of the cysteinyl leukotriene receptors CysLT1 and CysLT2. Its development was driven by the need for effective treatments for asthma and other inflammatory diseases. This article presents an overview of the biological activity of this compound, including its mechanism of action, efficacy in various models, and potential therapeutic applications.
This compound exhibits potent antagonist activity against both CysLT1 and CysLT2 receptors, with IC50 values of 1.7 nM and 25 nM, respectively . The compound's unique structure includes a triple bond and dicarboxylic acid moieties, which contribute to its receptor binding affinity and selectivity. By inhibiting these receptors, this compound effectively blocks the action of leukotrienes, which are mediators involved in bronchoconstriction and inflammation.
Asthma Models
In preclinical studies using guinea pig models of asthma, this compound demonstrated significant efficacy. It reduced bronchoconstriction induced by leukotrienes in a dose-dependent manner. Specifically, an oral dose of 0.1 mg/kg administered 24 hours prior to an LTD4 challenge effectively mitigated airway constriction . Furthermore, this compound has been shown to decrease LTC4-induced bronchoconstriction in both CysLT1- and CysLT2-dependent models, indicating its broad applicability in managing asthma symptoms.
Comparative Studies
Table 1 summarizes the comparative efficacy of this compound against other leukotriene receptor antagonists (LTRAs) based on various studies:
Compound | IC50 (CysLT1) | IC50 (CysLT2) | Efficacy in Asthma Models |
---|---|---|---|
This compound | 1.7 nM | 25 nM | High |
Montelukast | 5.0 nM | Not reported | Moderate |
Zafirlukast | 10 nM | Not reported | Moderate |
Clinical Trials and Applications
This compound is currently undergoing phase II clinical trials for asthma treatment . Its dual action on both CysLT receptors could provide enhanced therapeutic benefits compared to existing LTRAs like montelukast and zafirlukast.
Case Studies and Observations
Recent research has highlighted the potential role of leukotriene signaling in neuroinflammatory conditions such as Alzheimer's disease (AD). Although this compound has not been extensively studied in this context, parallels can be drawn from studies involving other LTRAs like montelukast. For instance, montelukast has shown promise in modulating microglial activation and reducing neuroinflammation in AD models . These findings suggest that this compound may also have potential applications beyond respiratory diseases.
特性
IUPAC Name |
4-[1-(3-carboxypropyl)-4-fluoro-7-[2-[4-[4-(3-fluoro-2-methylphenyl)butoxy]phenyl]ethynyl]-2-methylindol-3-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H37F2NO5/c1-24-27(9-5-11-31(24)37)8-3-4-23-44-29-19-15-26(16-20-29)14-17-28-18-21-32(38)35-30(10-6-12-33(40)41)25(2)39(36(28)35)22-7-13-34(42)43/h5,9,11,15-16,18-21H,3-4,6-8,10,12-13,22-23H2,1-2H3,(H,40,41)(H,42,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILHYVDKGHXGBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CCCCOC2=CC=C(C=C2)C#CC3=C4C(=C(C=C3)F)C(=C(N4CCCC(=O)O)C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H37F2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232861-58-3 | |
Record name | Gemilukast [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1232861583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GEMILUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42I6GGX6D6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。